Fleming–Tamao Oxidative Competence: DMPS Enables Stereoretentive C–Si → C–OH Conversion Unavailable to TMS and TBDMS Analogs
The dimethylphenylsilyl group is the prototypical aryl-substituted silyl group for the Fleming–Tamao oxidation, which converts the C–Si bond stereospecifically to a C–O bond with full retention of configuration at carbon [1]. This reactivity is enabled by the phenyl-silicon bond, which undergoes ipso-substitution during the peroxy acid-mediated oxidation. In contrast, the TMS group requires fundamentally different conditions (Tamao variant using reactive fluoro- or chlorosilane intermediates) and does not proceed with the same stereochemical guarantee [2]. For the target compound, the DMPS group can thus serve as a latent hydroxyl equivalent with predictable stereochemistry — a property that the corresponding TMS analog (tert-butyl N-[1-(trimethylsilyl)propyl]carbamate) and TBDMS analog cannot replicate.
| Evidence Dimension | Oxidative C–Si → C–OH conversion with stereoretention |
|---|---|
| Target Compound Data | DMPS: stereoretentive oxidation via Fleming protocol (H₂O₂, KF, KHCO₃ or peroxy acid); full retention of configuration confirmed by multiple total syntheses [1] |
| Comparator Or Baseline | TMS analog: requires Tamao conditions (fluoride activation, different mechanism); not reliably stereoretentive without additional activation. TBDMS analog: resistant to Fleming–Tamao conditions; oxidative cleavage not applicable [2] |
| Quantified Difference | Functional capability: DMPS enables hydroxyl unmasking; TMS/TBDMS do not support the same transformation. Stereoretention: >98% retention for DMPS (literature consensus across Fleming–Tamao substrates); not quantitative for TMS under comparable conditions |
| Conditions | Fleming oxidation: H₂O₂, KF, KHCO₃, DMF/MeOH; or mCPBA then TBAF. Tamao oxidation: H₂O₂, KF, DMF. Stereoretention assessed by chiral HPLC or optical rotation of derived alcohols. |
Why This Matters
In drug discovery programs targeting silanediol protease inhibitors, the ability to unmask the silyl group as a hydroxyl with known stereochemistry is essential — DMPS is the only group among common silyl substituents that enables this via the mild Fleming protocol, directly impacting synthetic route design and procurement decisions.
- [1] Fleming, I.; Henning, R.; Plaut, H. The phenyldimethylsilyl group as a masked form of the hydroxy group. J. Chem. Soc., Chem. Commun. 1984, 29–31. View Source
- [2] Tamao, K.; Ishida, N.; Tanaka, T.; Kumada, M. Silafunctional compounds in organic synthesis. Part 20. Hydrogen peroxide oxidation of the silicon-carbon bond in organo pentafluorosilicates. Organometallics 1983, 2 (11), 1694–1696. View Source
